Custodiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

It is primarily used for myocardial protection during complex cardiac surgeries and for organ preservation in transplant surgeries . Custodiol is favored for its ability to provide prolonged myocardial protection with a single dose, making it particularly attractive for minimally invasive cardiac procedures .

準備方法

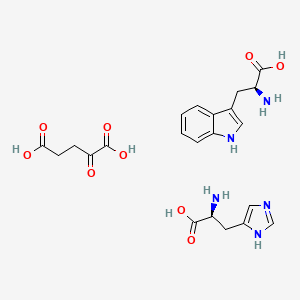

Custodiol is prepared by combining several key components in specific proportions. The main ingredients include sodium chloride, potassium chloride, potassium hydrogen 2-ketoglutarate, magnesium chloride, histidine, tryptophan, mannitol, and calcium chloride . These components are dissolved in sterile water for injection, and the solution is adjusted to a pH of 7.02-7.20 at 25°C . The preparation process involves careful control of the reaction conditions to ensure the stability and efficacy of the solution.

化学反応の分析

Custodiol undergoes various chemical reactions, primarily involving its components. The solution is designed to minimize ion gradient shifts and buffer the extracellular space, which helps in maintaining the stability of the preserved organs . The major reactions include:

Oxidation and Reduction: This compound contains antioxidants like histidine, which help in reducing oxidative stress during organ preservation.

Substitution Reactions: The solution’s components, such as potassium and magnesium ions, can undergo substitution reactions to maintain ionic balance.

Buffering Reactions: Histidine acts as a buffer to maintain the pH of the solution, which is crucial for the stability of the preserved organs.

科学的研究の応用

Custodiol has a wide range of scientific research applications, particularly in the fields of medicine and biology:

Cardiac Surgery: this compound is extensively used for myocardial protection during complex cardiac surgeries.

Organ Preservation: this compound is used for preserving donor organs, such as the heart, liver, kidneys, and pancreas, during transplantation.

Cryopreservation: This compound is being explored for its potential in isochoric freezing and supercooling preservation of biological matter.

Research Studies: This compound is used in various research studies to investigate its efficacy and safety compared to other cardioplegic solutions.

作用機序

Custodiol works by inactivating organ function through the withdrawal of extracellular sodium and calcium, along with intense buffering of the extracellular space using histidine . This mechanism helps in prolonging the period during which organs can tolerate the interruption of blood and oxygen supply. The solution minimizes ion gradient shifts and reduces energy consumption, thereby protecting the organs from ischemic injury .

類似化合物との比較

Custodiol is often compared with other cardioplegic solutions, such as Plegisol and Del Nido cardioplegia:

Del Nido Cardioplegia: Studies have shown that this compound provides equivalent or better protection compared to Del Nido cardioplegia in minimally invasive mitral valve surgery.

This compound-N:

This compound’s unique composition and prolonged protection make it a valuable solution for both cardiac surgery and organ preservation.

特性

CAS番号 |

674309-46-7 |

|---|---|

分子式 |

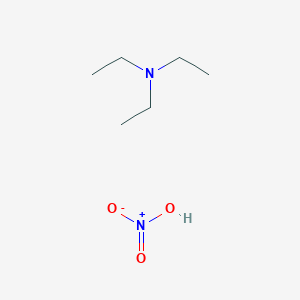

C22H27N5O9 |

分子量 |

505.5 g/mol |

IUPAC名 |

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid;2-oxopentanedioic acid |

InChI |

InChI=1S/C11H12N2O2.C6H9N3O2.C5H6O5/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10;7-5(6(10)11)1-4-2-8-3-9-4;6-3(5(9)10)1-2-4(7)8/h1-4,6,9,13H,5,12H2,(H,14,15);2-3,5H,1,7H2,(H,8,9)(H,10,11);1-2H2,(H,7,8)(H,9,10)/t9-;5-;/m00./s1 |

InChIキー |

ZWGNFOFTMJGWBF-VZSHSMSCSA-N |

異性体SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)N.C1=C(NC=N1)C[C@@H](C(=O)O)N.C(CC(=O)O)C(=O)C(=O)O |

正規SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N.C1=C(NC=N1)CC(C(=O)O)N.C(CC(=O)O)C(=O)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。